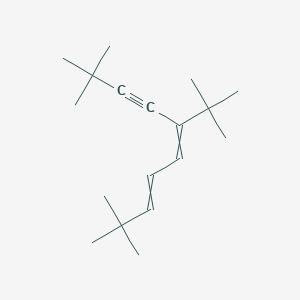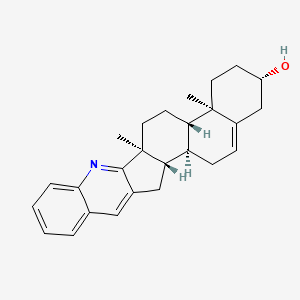
16,17-(3',2'-Quinolino)androst-5-en-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androsta-5,16-dieno[17,16-b]quinolin-3beta-ol is a steroid.
Scientific Research Applications
Enzyme Inhibition and Mechanism of Action
16,17-(3',2'-Quinolino)androst-5-en-3beta-ol is closely related to compounds that have been studied for their potent inhibition of human cytochrome P45017alpha, a crucial enzyme in steroidogenesis. This inhibition is significant for understanding the mechanism of action of these compounds and their potential therapeutic applications. For instance, abiraterone, a similar compound, has been shown to inhibit cytochrome P45017alpha with an IC50 of 4 nM for hydroxylase activity. The presence of a 16,17-double bond is necessary for irreversible binding of these pyridyl steroids to the enzyme, indicating a critical structural feature for their activity (Jarman, Barrie, & Llera, 1998).
Biosynthesis and Metabolic Pathways
Research has also focused on the biosynthesis of similar androstene compounds, highlighting the metabolic pathways and enzymatic reactions involved in their formation. For example, studies on boar testis tissue have shown the metabolism of pregnenolone to androst-16-enes, indicating the enzymatic processes in steroid biosynthesis (Katkov & Gower, 1970). These studies contribute to a deeper understanding of the natural synthesis of steroids and potential avenues for synthetic production.
Synthesis and Chemical Properties
The synthesis and chemical properties of related steroids have been explored, providing insights into the structural features and chemical modifications that influence their biological activity. For instance, the synthesis of multiply hydroxylated 16,17-ene-sterols possessing the androst-16-ene-3β,5α-diol motif from dehydroepiandrosterone demonstrates the chemical versatility of these compounds (Marson et al., 2003).
Receptor Binding and Pharmacological Effects
Research into the binding and pharmacological effects of similar steroids has revealed their interaction with specific receptors, which is crucial for understanding their potential therapeutic uses. For example, studies on sow nasal mucosa demonstrated the presence of receptors for "boar taint" pheromones, indicating the high specificity and potential applications of these compounds in biological systems (Gennings, Gower, & Bannister, 1977).
properties
CAS RN |
6218-10-6 |
|---|---|
Product Name |
16,17-(3',2'-Quinolino)androst-5-en-3beta-ol |
Molecular Formula |
C26H31NO |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(1S,2R,7S,10R,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaen-7-ol |
InChI |
InChI=1S/C26H31NO/c1-25-11-9-19(28)15-18(25)7-8-20-21(25)10-12-26(2)22(20)14-17-13-16-5-3-4-6-23(16)27-24(17)26/h3-7,13,19-22,28H,8-12,14-15H2,1-2H3/t19-,20+,21-,22-,25-,26-/m0/s1 |
InChI Key |
FBJRIAWDMVBAAE-RACKXPAOSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC5=CC6=CC=CC=C6N=C54)C)O |
SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC5=CC6=CC=CC=C6N=C54)C)O |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC5=CC6=CC=CC=C6N=C54)C)O |
Other CAS RN |
6218-10-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)
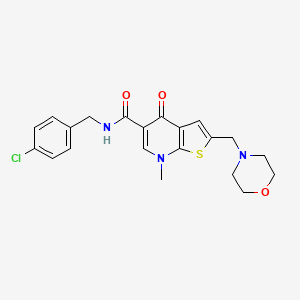
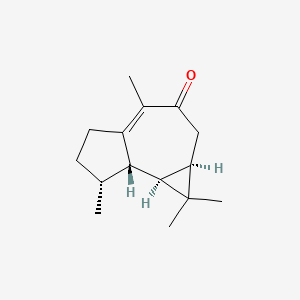
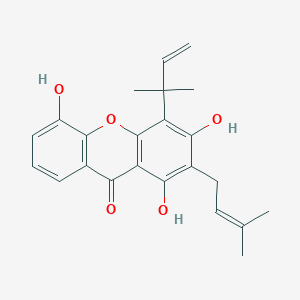
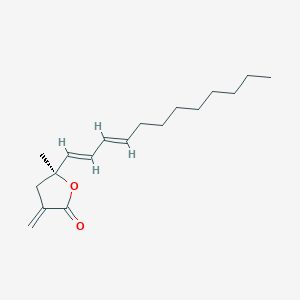
![8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1200288.png)
![3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1200289.png)
![(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone](/img/structure/B1200290.png)
![3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea](/img/structure/B1200292.png)
![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B1200293.png)
![Azuleno[6,5-b]furan, 3,5,8-trimethyl-](/img/structure/B1200294.png)
![[4-[Oxo(thiophen-2-yl)methyl]-1-piperazinyl]-(3-pyridinyl)methanone](/img/structure/B1200296.png)
![2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1200297.png)
